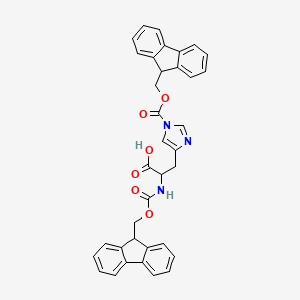
Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is a derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine typically involves the protection of the amino and carboxyl groups of histidine. The process begins with the reaction of histidine with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the protected histidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine undergoes various chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under acidic or basic conditions to expose the amino and carboxyl groups.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the fluorenylmethoxycarbonyl (Fmoc) protective group.
Basic Conditions: Piperidine is often used in the deprotection of the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.
Scientific Research Applications
Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Helps in the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine involves the protection of the amino and carboxyl groups of histidine, allowing for selective peptide bond formation. The protective groups prevent unwanted side reactions, ensuring the formation of the desired peptide sequence. The compound interacts with coupling reagents and other amino acids to form peptide bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Na,Nt-bis(tert-butoxycarbonyl)-D-lysine: Another amino acid derivative used in peptide synthesis.
Na,Nt-bis(benzyloxycarbonyl)-L-arginine: Used for the protection of arginine residues in peptide synthesis.
Uniqueness
Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is unique due to its specific protective groups, which offer selective protection and deprotection under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection is crucial.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
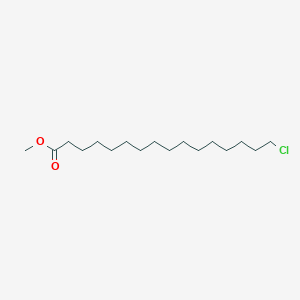
![Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12984426.png)
![2-Hydrazonooctahydro-1H-benzo[d]imidazole](/img/structure/B12984437.png)
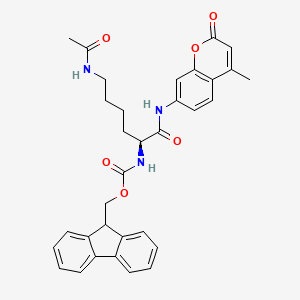

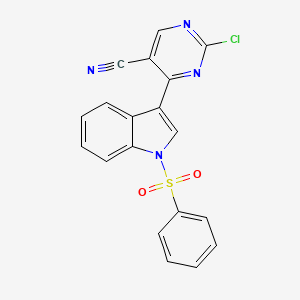


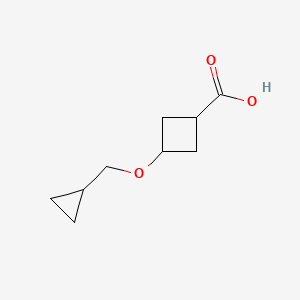
![8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B12984478.png)
![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
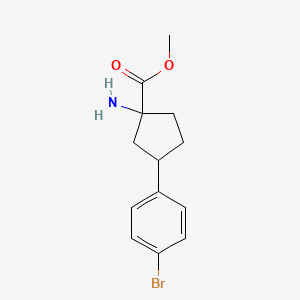
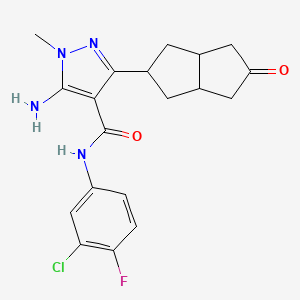
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
